![molecular formula C16H13BrN2O3S B2990991 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-phenylimidazole CAS No. 398996-42-4](/img/structure/B2990991.png)
1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-phenylimidazole
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Description
Synthesis Analysis
The synthesis of such compounds often involves the use of sulfonyl chloride derivatives . For instance, “5-Bromo-2-methoxybenzenesulfonyl chloride” is a benzenesulfonyl chloride derivative that can be used in the preparation of various bromo and methoxy phenyl compounds .Molecular Structure Analysis
The InChI code for a related compound, “1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine”, is1S/C12H16BrNO3S/c1-17-11-6-5-10(13)9-12(11)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
. This code provides a textual representation of the molecular structure.
Scientific Research Applications
Chemical Synthesis and Biological Activity
Synthesis and Characterization of Bromophenol Derivatives
The study by Zhao et al. (2004) explored the isolation and synthesis of various bromophenol derivatives from the red alga Rhodomela confervoides. While this research focuses on a broad range of bromophenol compounds for potential applications in treating human diseases and microorganisms, it illustrates the diverse chemical synthesis pathways and biological evaluations possible for bromo-methoxyphenyl compounds similar to 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-phenylimidazole, although the specific compound was not directly studied (Zhao et al., 2004).
Antibacterial Activity of Imidazole Derivatives
Gadad et al. (2000) synthesized a series of imidazole derivatives exhibiting a high degree of antibacterial activity against various bacterial strains. These derivatives showcase the potential for chemical compounds, including those with a bromo-methoxyphenyl sulfonyl moiety, to be developed into effective antimicrobial agents (Gadad et al., 2000).
Antioxidant Properties of Marine Algae Derivatives
Li et al. (2011) identified and characterized bromophenols with antioxidant activity from marine red algae. The research highlights the potential of bromo-methoxyphenyl compounds in contributing to antioxidant properties, which could be relevant for designing molecules aimed at combating oxidative stress (Li et al., 2011).
properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-2-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S/c1-22-14-8-7-13(17)11-15(14)23(20,21)19-10-9-18-16(19)12-5-3-2-4-6-12/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYRXEATXVNKBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2C=CN=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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